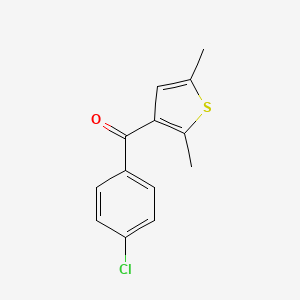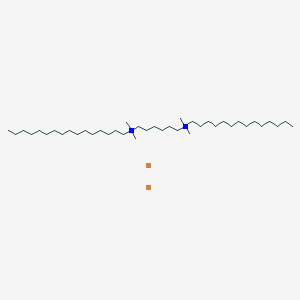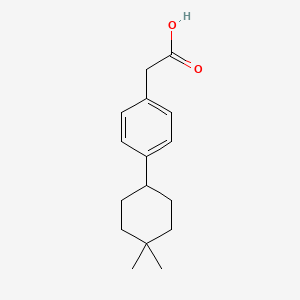
(4-Chlorophenyl)(2,5-dimethylthiophen-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chlorophenyl)(2,5-dimethylthiophen-3-yl)methanone is an organic compound with the molecular formula C13H11ClOS. It is characterized by the presence of a chlorophenyl group and a dimethylthiophenyl group attached to a methanone core. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(2,5-dimethylthiophen-3-yl)methanone typically involves the reaction of 2,5-dimethylthiophene with 4-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)(2,5-dimethylthiophen-3-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
(4-Chlorophenyl)(2,5-dimethylthiophen-3-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(2,5-dimethylthiophen-3-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(4-Chlorophenyl)(2,5-dimethylthiophen-3-yl)methanol: Similar structure but with an alcohol group instead of a ketone.
(4-Chlorophenyl)(2,5-dimethylthiophen-3-yl)sulfone: Contains a sulfone group instead of a ketone.
(4-Chlorophenyl)(2,5-dimethylthiophen-3-yl)amine: Features an amine group instead of a ketone.
Uniqueness
(4-Chlorophenyl)(2,5-dimethylthiophen-3-yl)methanone is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
57248-23-4 |
|---|---|
Molecular Formula |
C13H11ClOS |
Molecular Weight |
250.74 g/mol |
IUPAC Name |
(4-chlorophenyl)-(2,5-dimethylthiophen-3-yl)methanone |
InChI |
InChI=1S/C13H11ClOS/c1-8-7-12(9(2)16-8)13(15)10-3-5-11(14)6-4-10/h3-7H,1-2H3 |
InChI Key |
IPECYFRXGJHDDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C)C(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 2,3,5,6-tetrafluoro-4-(2-hydroxy-4-oxo-1,5-dioxaspiro[5.5]undec-2-en-3-yl)benzoate](/img/structure/B12838657.png)
![[1,1'-Biphenyl]-4,4'-diylbis(butane-4,1-diyl) diacrylate](/img/structure/B12838663.png)

![4-[2-(Bromomethyl)pentyl]-2,3-dimethylthiomorpholine](/img/structure/B12838677.png)


![N-[2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-ethyl]-2-fluoro-benzamide](/img/structure/B12838690.png)





